2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a pyridine ring, and an imidazolidine ring, making it a multifaceted molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: : These reactions involve the condensation of thiophene derivatives with pyridine derivatives in the presence of a catalyst.
Cyclization Reactions: : Intramolecular cyclization reactions are often employed to form the imidazolidine ring.
Amidation Reactions: : The final step usually involves the amidation of the imidazolidine ring with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: : Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: : Substitution reactions can be used to replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituents: : Halogens, alkyl groups, and aryl groups.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: : The compound could be explored for its therapeutic potential in treating various diseases.
Industry: : It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide can be compared with other similar compounds, such as:
2-oxo-3-(thiophen-3-yl)propanoic acid
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
Ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13-16-5-6-18(13)14(20)17-8-10-2-1-4-15-12(10)11-3-7-21-9-11/h1-4,7,9H,5-6,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNILTJOYTVYWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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